(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1075715-56-8
VCID: VC2677456
InChI: InChI=1S/C9H12FN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1
SMILES: CCC(C1=CC=CC=C1F)N.Cl
Molecular Formula: C9H13ClFN
Molecular Weight: 189.66 g/mol

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

CAS No.: 1075715-56-8

Cat. No.: VC2677456

Molecular Formula: C9H13ClFN

Molecular Weight: 189.66 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride - 1075715-56-8

Specification

CAS No. 1075715-56-8
Molecular Formula C9H13ClFN
Molecular Weight 189.66 g/mol
IUPAC Name (1S)-1-(2-fluorophenyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H12FN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1
Standard InChI Key VVIJOOJNOZEOGM-FVGYRXGTSA-N
Isomeric SMILES CC[C@@H](C1=CC=CC=C1F)N.Cl
SMILES CCC(C1=CC=CC=C1F)N.Cl
Canonical SMILES CCC(C1=CC=CC=C1F)N.Cl

Introduction

Chemical Identity and Structure

Structural Features

The molecule possesses several distinctive structural features:

  • A 2-fluorophenyl group where the fluorine atom occupies the ortho position on the aromatic ring

  • A chiral carbon center with the (S) absolute configuration

  • A primary amine functional group that exists as a hydrochloride salt

  • A three-carbon propane backbone with the amine and aromatic group attached to the first carbon

The stereochemistry is explicitly designated by the (S) prefix, indicating the specific three-dimensional arrangement of substituents around the chiral carbon atom according to the Cahn-Ingold-Prelog priority rules .

Physicochemical Properties

SupplierCatalog/Product IDQuantity OptionsPurity
AChemBlockW172916Various95%
Aladdin ScientificALA-S190522-100mg100 mg≥98%
Matrix Scientific1325051g, 5g97%
ReagentiaR008ZVF100 mg, 250 mg, 1 gNot specified
GlpBioGF47162VariousNot specified

The compound is typically available in research quantities ranging from 100 mg to 5 g, suitable for laboratory-scale investigations .

Hazard StatementCodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
STOT SEH335May cause respiratory irritation

These classifications represent standard hazard assessments for similar compounds in this chemical class .

Comparison with Related Compounds

Structural Analogs

Several structural analogs of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride exist, each with distinct properties:

CompoundCAS NumberKey Structural Difference
(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride1168139-44-3Opposite stereochemistry (R instead of S)
(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride1213329-40-8Fluorine at para position; different carbon skeleton
1-Amino-1-(2-fluorophenyl)propan-2-one hydrochloride1909305-71-0Contains ketone functionality
2-(3-Fluorophenyl)propan-2-amine hydrochloride689232-61-9Tertiary carbon attached to amine; different substitution pattern

These structural variations can significantly impact physical properties, chemical reactivity, and biological activity .

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